

A Comparative Guide to the Reaction Kinetics of Difluoromethane (CH₂F₂)

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Compound of Interest

Compound Name: Difluoromethane

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This guide provides a quantitative analysis of the reaction kinetics of **difluoromethane** (CH₂F₂), a widely used refrigerant, also known as HFC-32. Its reactivity with key atmospheric species and its behavior under high-temperature conditions are compared with several alternative refrigerants. The data presented is essential for understanding the atmospheric lifetime, environmental impact, and combustion properties of these compounds.

Data Presentation: Reaction Kinetics

The following tables summarize the experimentally determined rate constants and Arrhenius parameters for the gas-phase reactions of **difluoromethane** and selected alternative refrigerants with hydroxyl radicals (OH), chlorine atoms (Cl), and singlet oxygen atoms (O(1D)).

Table 1: Reaction Rate Coefficients and Arrhenius Parameters for Reactions with OH Radicals

| Compound | Formula | A (cm ³ molecule ⁻¹ s ⁻¹) | E/R (K) | k(298 K) (cm ³ molecule ⁻¹ s ⁻¹) | Temperature Range (K) |
|--|------------------------------------|---|---------|--|------------------------|
| Difluoromethane (HFC-32) | CH ₂ F ₂ | 1.16 x 10 ⁻¹² | 1073 | 1.1 x 10 ⁻¹⁴ ^[1] | 241-396 ^[1] |
| Pentafluoroethane (HFC-125) ¹ | CHF ₂ CF ₃ | 4.7 x 10 ⁻¹³ | 1100 | 2.2 x 10 ⁻¹⁵ | 298 |
| 1,1,1,2-Tetrafluoroethane (HFC-134a) | CH ₂ FCF ₃ | 1.8 x 10 ⁻¹³ | 1050 | 4.7 x 10 ⁻¹⁵ | 298 |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | CF ₃ CF=CH ₂ | 1.15 x 10 ⁻¹² | -13 | 1.2 x 10 ⁻¹² | 220-298 |

¹ Component of R-410A refrigerant blend.

Table 2: Reaction Rate Coefficients for Reactions with Cl Atoms

| Compound | Formula | k(298 K) (cm ³ molecule ⁻¹ s ⁻¹) |
|---|------------------------------------|--|
| Difluoromethane (HFC-32) | CH ₂ F ₂ | 3.5 x 10 ⁻¹⁴ |
| 1,1,1,2-Tetrafluoroethane (HFC-134a) | CH ₂ FCF ₃ | < 1 x 10 ⁻¹⁶ |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | CF ₃ CF=CH ₂ | 1.2 x 10 ⁻¹¹ |

Table 3: Reaction Rate Coefficients for Reactions with O(¹D) Atoms

| Compound | Formula | k(298 K) (cm ³ molecule ⁻¹ s ⁻¹) |
|---|------------------------------------|--|
| Difluoromethane (HFC-32) | CH ₂ F ₂ | (4.78 ± 1.03) × 10 ⁻¹¹ [2] |
| 1,1,1,2-Tetrafluoroethane (HFC-134a) | CH ₂ FCF ₃ | (6.10 ± 1.43) × 10 ⁻¹¹ [2] |
| 2,3,3,3-Tetrafluoropropene (HFO-1234yf) | CF ₃ CF=CH ₂ | (1.9 ± 0.2) × 10 ⁻¹⁰ |

Table 4: Pyrolysis and Combustion Kinetic Parameters

| Compound | Reaction | A (s ⁻¹) | Ea (kJ/mol) | Temperature Range (K) | Experimental Method |
|--------------------------|---|------------------------|-------------|-----------------------|---------------------|
| Difluoromethane (HFC-32) | CH ₂ F ₂ → CHF + HF | 2.5 × 10 ¹⁴ | 326 | 1400-2500 | Shock Tube[3] |

Experimental Protocols

The kinetic data presented in this guide were primarily obtained using the following well-established experimental techniques:

Laser Photolysis - Laser-Induced Fluorescence (LP-LIF)

This is a direct method for measuring the absolute rate coefficients of OH radical reactions.[4]

Methodology:

- **OH Radical Generation:** A pulsed excimer laser (e.g., KrF at 248 nm) is used to photolyze a precursor molecule, such as hydrogen peroxide (H₂O₂) or ozone (O₃) in the presence of water vapor, to generate OH radicals.[4][5]
- **Reaction:** The generated OH radicals react with the target compound (e.g., **difluoromethane**) which is present in excess, ensuring pseudo-first-order kinetics.

- **OH Radical Detection:** A second pulsed laser system, typically a frequency-doubled dye laser, is used to excite the OH radicals at a specific wavelength (around 282 nm). The subsequent fluorescence, emitted at approximately 308 nm, is detected by a photomultiplier tube (PMT) fitted with a narrow bandpass filter.^[4]
- **Kinetic Measurement:** The concentration of OH radicals is monitored over time by varying the delay between the photolysis and probe laser pulses. The pseudo-first-order rate coefficient is determined from the exponential decay of the OH fluorescence signal.
- **Rate Constant Determination:** By measuring the pseudo-first-order rate coefficient at different concentrations of the target compound, the bimolecular rate constant is obtained from the slope of a plot of the pseudo-first-order rate versus the target compound concentration.^[4]

Relative Rate Method

This technique is used to determine the rate constant of a reaction by comparing it to the rate of a reference reaction with a well-known rate constant.

Methodology:

- **Reaction Mixture:** A mixture containing the target compound, a reference compound, and a source of the radical (e.g., Cl atoms from Cl₂ photolysis or OH radicals from H₂O₂ photolysis) is prepared in a reaction chamber, often made of Teflon or quartz.
- **Reaction Initiation:** The reaction is initiated, typically by photolysis using UV lamps.
- **Concentration Monitoring:** The concentrations of the target and reference compounds are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.
- **Data Analysis:** The relative rate constant is determined from the following relationship:

$$\ln([Target]_0/[Target]_t) / \ln([Reference]_0/[Reference]_t) = k_{target} / k_{reference}$$

where []₀ and []_t are the concentrations at the beginning and at time t, respectively, and k is the rate constant. A plot of $\ln([Target]_0/[Target]_t)$ versus $\ln([Reference]_0/[Reference]_t)$ should

yield a straight line with a slope equal to the ratio of the rate constants.[6]

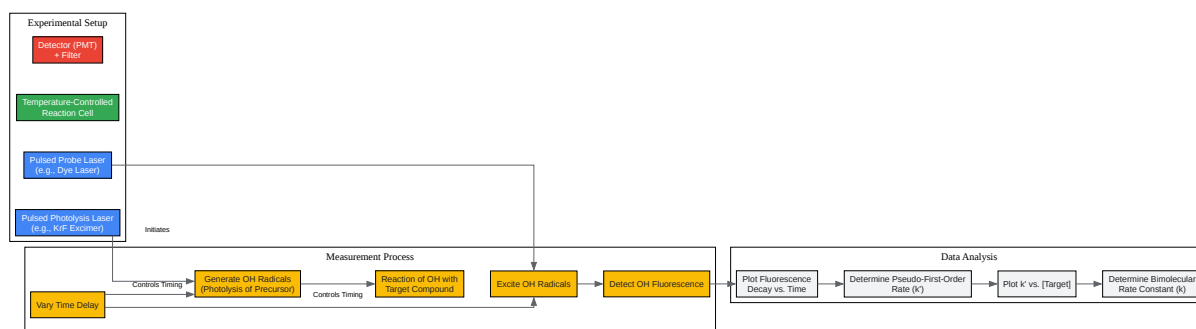
Shock Tube Studies

Shock tubes are used to study reaction kinetics at high temperatures and pressures, relevant to combustion and pyrolysis.[7]

Methodology:

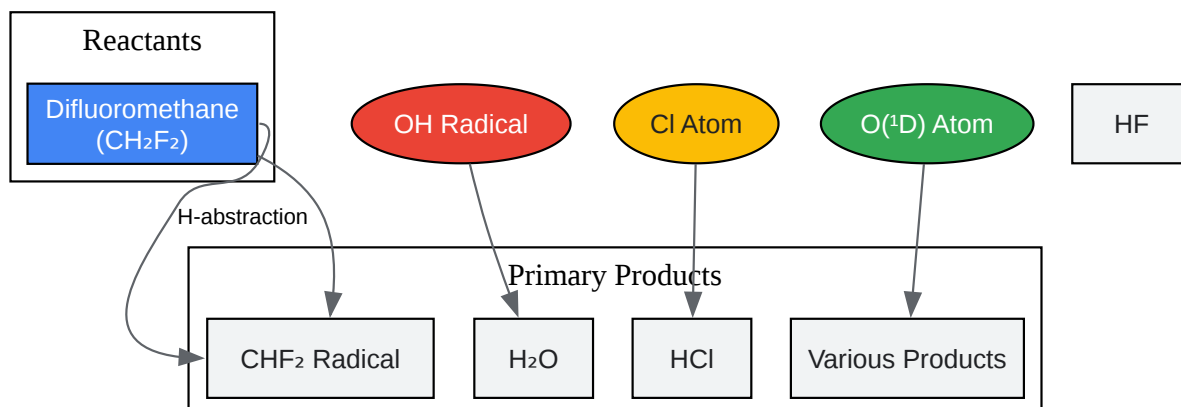
- **Apparatus:** A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section containing the reaction mixture.[7]
- **Shock Wave Generation:** The diaphragm is ruptured, causing the high-pressure driver gas (e.g., helium) to expand rapidly and generate a shock wave that propagates through the driven section.[7]
- **Heating and Reaction:** The shock wave rapidly heats and compresses the reaction mixture to a specific high temperature and pressure, initiating the reaction.[7]
- **Detection:** The progress of the reaction is monitored by fast-response diagnostic techniques. For pyrolysis studies of fluorocarbons, this can involve monitoring the concentration of species like CF_2 radicals via UV absorption or using time-of-flight mass spectrometry to follow the evolution of reactants and products.[3][8]
- **Kinetic Analysis:** The temperature and pressure behind the shock wave are calculated from the shock wave velocity. By measuring the change in concentration of a reactant or product as a function of time, the rate constant for the reaction at that specific temperature and pressure can be determined.

Mandatory Visualization



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Caption: Workflow for Laser Photolysis-Laser Induced Fluorescence.



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Caption: Key Atmospheric Reactions of **Difluoromethane**.

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